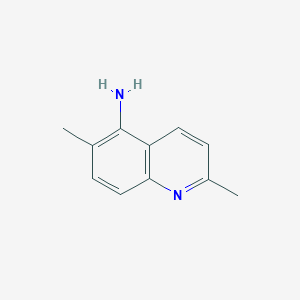

2,6-Dimethylquinolin-5-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are commonly used for the structural determination of small molecules .

Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, amines can react with alkyl halides directly to give N-alkylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of this compound .

Scientific Research Applications

Fluorigenic Reagent for Aliphatic Amines Detection

A study by Cao et al. (2003) introduced a novel amino fluorescence probe, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), synthesized for the selective detection of primary and secondary aliphatic amines, demonstrating strong fluorescence. This probe showed promising application in the rapid and sensitive detection of aliphatic amines in environmental samples, such as tap and lake water, highlighting its potential in environmental monitoring and analysis Cao et al., 2003.

Anticancer Applications

Another significant application is in the field of cancer research, where derivatives of 2,6-Dimethylquinolin-5-amine have been identified as potent apoptosis inducers. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound demonstrating excellent blood-brain barrier penetration and efficacy in human MX-1 breast and other mouse xenograft cancer models. This discovery opens avenues for developing new anticancer agents with enhanced ability to target brain tumors Sirisoma et al., 2009.

Synthesis of Hindered Phenols

Gibadullina et al. (2017) focused on synthesizing sterically hindered phenols based on 7-amino-2,4-dimethylquinoline, leading to new derivatives with potential antioxidant properties. This research underscores the versatility of this compound derivatives in synthesizing novel compounds with potential applications in material science and pharmaceuticals Gibadullina et al., 2017.

Catalytic Activity in Synthesis

The compound's derivatives have also been explored for their catalytic activity in synthesizing nitrogen-containing heterocycles. Zeng et al. (2009) reported the synthesis of a stable spirocyclic (alkyl)(amino)carbene, showing efficiency as a ligand for transition metal-based catalysts. This research highlights the potential of this compound derivatives in facilitating complex chemical syntheses, especially in the preparation of dihydroquinoline derivatives Zeng et al., 2009.

Profiling and Quantitation of Amine Group Containing Metabolites

In analytical chemistry, derivatives of this compound have been employed in comprehensive profiling and quantitation of amine group-containing metabolites. Boughton et al. (2011) utilized a derivatization technique for amine-containing molecules, facilitating their identification and quantification in complex biological samples. This application is crucial for understanding metabolic pathways and disease mechanisms Boughton et al., 2011.

Safety and Hazards

According to the safety data sheet for 2,6-Dimethylaniline, a compound structurally similar to 2,6-Dimethylquinolin-5-amine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

Mechanism of Action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, contributing to their diverse therapeutic profiles .

Mode of Action

Quinoline and its derivatives are known to interfere with the ability of certain parasites to break down and digest hemoglobin . This interference could potentially lead to the death of the parasite, thereby exhibiting anti-parasitic activity.

Biochemical Pathways

Quinoline-based compounds are known to interact with various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .

Result of Action

It has been suggested that quinoline amines may exhibit anticancer activity, potentially due to their interaction with the pi3k/akt/mtor signaling pathway, which plays a role in cell proliferation and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chemical compounds .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylquinolin-5-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes often involves the binding of this compound to the heme group of the enzyme, affecting its catalytic activity. Additionally, this compound has been observed to interact with certain kinases, influencing phosphorylation processes that are vital for cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival . Furthermore, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, thereby modulating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression patterns. The molecular interactions of this compound often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties . In in vitro studies, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound in cell cultures has shown that it can induce adaptive responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular resilience and modulating metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range triggers a significant biological response, highlighting the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can alter the biological activity and toxicity of this compound. Additionally, the compound may influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is also determined by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the mitochondria may enhance its role in modulating oxidative phosphorylation and mitochondrial metabolism.

Properties

IUPAC Name |

2,6-dimethylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJOWWYMHNQEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407669 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-59-8 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

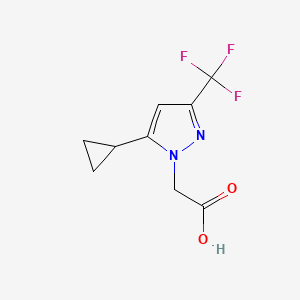

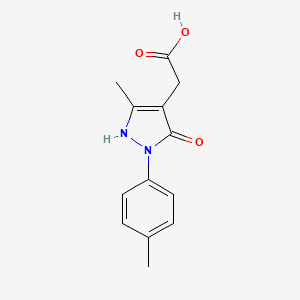

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)

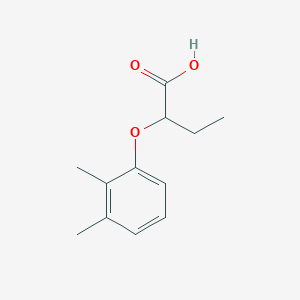

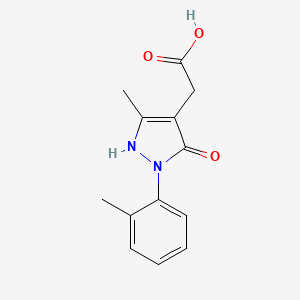

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

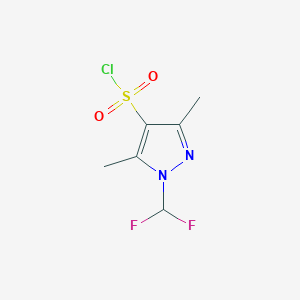

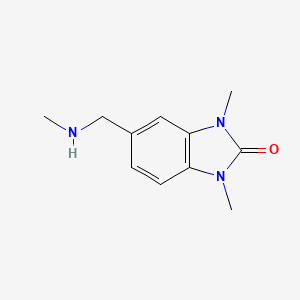

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)